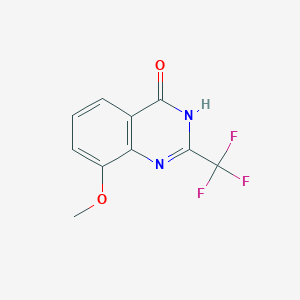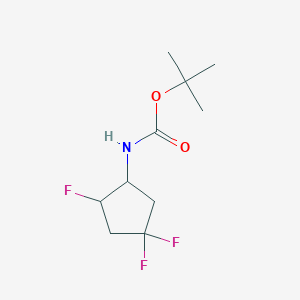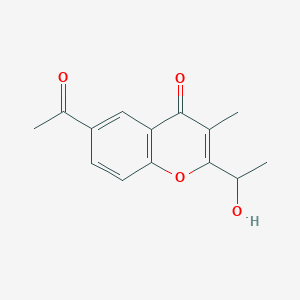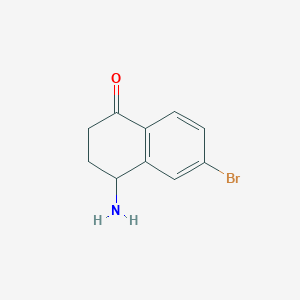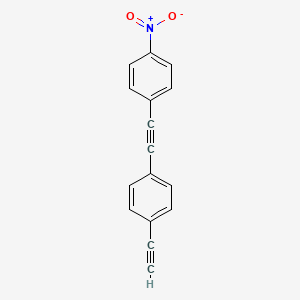
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene, also known as 4-Nitrophenylacetylene, is an organic compound with the molecular formula C16H9NO2. It is characterized by the presence of ethynyl groups attached to a benzene ring, with a nitrophenyl group at the para position.
Métodos De Preparación
The synthesis of 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 4-iodonitrobenzene can be reacted with phenylacetylene under Sonogashira coupling conditions to yield the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Industrial production methods may involve scaling up the Sonogashira coupling reaction with optimized conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and solvents like THF or DMF. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its ability to undergo specific chemical reactions that result in fluorescence.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The ethynyl groups provide sites for nucleophilic attack, leading to the formation of various substituted derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparación Con Compuestos Similares
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-nitrobenzene: This compound has a similar structure but lacks the additional ethynyl group, making it less reactive in certain chemical reactions.
1-Ethynyl-4-methylbenzene: This compound has a methyl group instead of a nitro group, resulting in different chemical properties and reactivity.
1-Ethynyl-4-methoxybenzene: The presence of a methoxy group instead of a nitro group alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its dual ethynyl groups and the presence of a nitro group, which provide multiple sites for chemical reactions and make it a versatile compound in various applications.
Propiedades
Número CAS |
183022-61-9 |
|---|---|
Fórmula molecular |
C16H9NO2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
1-ethynyl-4-[2-(4-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H9NO2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H |
Clave InChI |
LLRYRTJSRKQYCE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


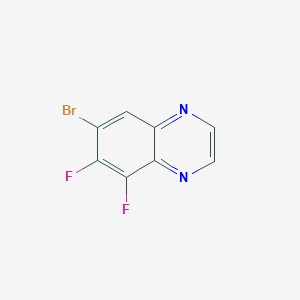

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)
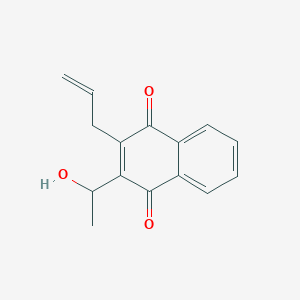

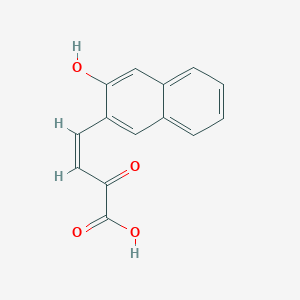
![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
![Isoindolo[2,1-b]isoquinoline-5,7-dione](/img/structure/B11868166.png)
![Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B11868171.png)
